molecular formula C34H28N2O4S2 B8523856 2,2'-Bis(tosylamino)-1,1'-binaphthalene

2,2'-Bis(tosylamino)-1,1'-binaphthalene

Cat. No.: B8523856
M. Wt: 592.7 g/mol
InChI Key: IYCQECANPYCOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bis(tosylamino)-1,1'-binaphthalene is a binaphthalene-derived chiral compound featuring axial chirality due to the restricted rotation of the naphthalene moieties. The molecule is substituted at the 2,2'-positions with tosylamino (-NHTs) groups, which impart significant steric bulk and electronic modulation. The tosylamino substituents likely enhance stability and provide unique coordination sites, making it a candidate for enantioselective applications.

Properties

Molecular Formula

C34H28N2O4S2

Molecular Weight

592.7 g/mol

IUPAC Name

4-methyl-N-[1-[2-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]naphthalen-2-yl]benzenesulfonamide

InChI

InChI=1S/C34H28N2O4S2/c1-23-11-17-27(18-12-23)41(37,38)35-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)36-42(39,40)28-19-13-24(2)14-20-28/h3-22,35-36H,1-2H3

InChI Key

IYCQECANPYCOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NS(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The electron-withdrawing sulfonyl group in tosylamino may reduce electron density at the naphthalene core, altering metal-ligand interactions in catalysis.
  • Stability: Tosyl derivatives are generally more stable toward oxidation than phosphino (BINAP) or bromomethyl analogs, which require inert handling .

Performance in Asymmetric Catalysis and Chiral Resolution

Catalytic Activity

  • BINAP : Achieves >99% enantiomeric excess (ee) in palladium-catalyzed asymmetric allylic alkylation due to rigid chiral pockets .
  • BINOL: Used in asymmetric aldol reactions with ~90% ee, leveraging hydrogen-bonding interactions .
  • Tosylamino Analog: Hypothetically, the tosylamino groups could stabilize transition metals (e.g., Pd, Ru) via nitrogen coordination, though this remains untested in the provided literature.

Chiral Separation

  • BNP : Demonstrates 85% ee in cyclofructan-based chiral separations due to phosphate group interactions .
  • Methoxymethoxy Derivatives : Used as intermediates for synthesizing bulkier ligands (e.g., VAPOL), which achieve superior enantioselectivity in ketone reductions .

Research Findings and Case Studies

Stability Under Reaction Conditions

  • BINAP decomposes in air, requiring strict inert conditions, whereas methoxymethoxy and tosylamino analogs are more stable .
  • Bromomethyl derivatives exhibit reactivity hazards (e.g., skin corrosion, H314 ), unlike the less reactive tosylamino compound.

Enantioselectivity Trends

  • Bulky substituents (e.g., 3,5-di-tert-butyl in BBH) improve enantioselectivity by rigidifying the chiral environment . Tosylamino groups may mimic this effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.